7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
Historical Context of Tetrahydroacridine Derivatives in Neuropharmacology
Tetrahydroacridine derivatives have been instrumental in neuropharmacology since the development of tacrine, the first FDA-approved acetylcholinesterase inhibitor for Alzheimer’s disease. Early acridines, such as ethacridine and quinacrine, demonstrated broad-spectrum antibacterial and antimalarial activities but faced challenges due to systemic toxicity and poor blood-brain barrier penetration. The tetrahydroacridine core’s planar structure facilitates DNA intercalation, a mechanism leveraged in anticancer drug design, while partial saturation of the acridine ring reduces nonspecific binding and improves metabolic stability.
The evolution from simple acridines to hybrid derivatives reflects a paradigm shift in medicinal chemistry. For example, introducing iodobenzoic moieties to tetrahydroacridines enhanced cytotoxicity against lung (A549) and colorectal (HT-29) adenocarcinoma cells, with IC~50~ values as low as 5.90 µM. These modifications underscored the importance of substituent positioning (para vs. meta) and linker length in optimizing bioactivity—a principle directly applicable to the design of this compound.
Rationale for Structural Modifications in Acridine-Based Drug Design
The sulfonyl-carboxypiperidin group in this compound addresses two critical limitations of classical acridines: (1) limited solubility in aqueous environments and (2) insufficient selectivity for enzymatic targets. The sulfonyl bridge serves as a polarizable linker that enhances hydrogen bonding with DNA minor grooves or catalytic sites of enzymes like hyaluronidase. Meanwhile, the carboxypiperidin moiety introduces conformational rigidity, potentially reducing off-target interactions observed in earlier derivatives such as tacrine, which caused hepatotoxicity due to erratic biodistribution.
Comparative studies of structurally analogous compounds reveal that carboxylate groups at strategic positions improve cellular uptake. For instance, tetrahydroacridines with fluorobenzoic acid substituents demonstrated 3-fold higher accumulation in tumor xenografts compared to non-carboxylated analogs. This pharmacokinetic advantage likely extends to this compound, where the dual carboxylic acid groups may facilitate active transport via monocarboxylate transporters (MCTs) overexpressed in cancer cells.
Mechanistic synergies further justify its design:
- DNA intercalation : The tetrahydroacridine core intercalates between DNA base pairs, inducing topological stress and inhibiting replication.
- Enzyme inhibition : The sulfonyl group may coordinate with metal ions in hyaluronidase or PARP-1 active sites, augmenting anti-inflammatory and chemosensitizing effects.
- Cellular trafficking : Carboxypiperidin’s zwitterionic character could promote lysosomal escape, a bottleneck in intracellular drug delivery.
Properties
IUPAC Name |
7-(4-carboxypiperidin-1-yl)sulfonyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c23-19(24)12-7-9-22(10-8-12)29(27,28)13-5-6-17-15(11-13)18(20(25)26)14-3-1-2-4-16(14)21-17/h5-6,11-12H,1-4,7-10H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLCBUMWTWOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)O)C(=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 897774-19-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antioxidant properties, antimicrobial effects, and cytotoxicity.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 418.46 g/mol. Its structure features a tetrahydroacridine core with a carboxypiperidine sulfonamide substituent, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 418.46 g/mol |
| CAS Number | 897774-19-5 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. The presence of carboxylic acid groups in the structure contributes to its ability to scavenge free radicals. A study comparing various carboxylic acids revealed that structural modifications significantly affect antioxidant capacity, suggesting that this compound may possess notable antioxidant activity due to its unique structure .
Cytotoxicity and Anticancer Potential
Cytotoxicity studies are crucial for evaluating the potential of new compounds as anticancer agents. The presence of hydroxyl and carboxyl groups in similar compounds has been linked to enhanced cytotoxic effects against cancer cell lines. The chelation properties of carboxylic acids may facilitate interactions with metal ions involved in cellular processes, potentially leading to increased cytotoxicity .
Case Studies and Research Findings
Several case studies have explored the biological activities of derivatives related to tetrahydroacridine compounds:
- Antioxidant Studies : Research has shown that tetrahydroacridine derivatives can exhibit significant antioxidant activity through mechanisms involving radical scavenging .
- Antimicrobial Efficacy : A comparative analysis highlighted that certain structural modifications in carboxylic acids can lead to enhanced antimicrobial activity against various bacterial strains .
- Cytotoxic Effects : Studies suggest that the incorporation of specific functional groups can increase the cytotoxic potential against cancerous cells, indicating a promising area for further research into this compound's anticancer properties .
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 418.46 g/mol
- CAS Number : 897774-19-5
- Synonyms : 7-(4-carboxy-1-piperidyl)sulfonyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Structural Characteristics
The compound features a tetrahydroacridine core with a sulfonamide and carboxylic acid substituent, contributing to its biological activity. The presence of the piperidine ring enhances its interaction with biological targets.
Neuropharmacology
Recent studies have highlighted the potential of this compound in neuropharmacological applications, particularly related to cognitive enhancement and neuroprotection. The tetrahydroacridine structure is known for its ability to inhibit acetylcholinesterase (AChE), making it a candidate for treating Alzheimer's disease.
Case Study: AChE Inhibition
A study demonstrated that derivatives of tetrahydroacridine exhibited significant AChE inhibitory activity. The compound's structure allows for effective binding to the enzyme's active site, enhancing cholinergic transmission in the brain .
Anticancer Research
The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Research indicates that the sulfonamide group may enhance the compound's interaction with specific cancer cell receptors.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid | HeLa | 15 | Apoptosis induction |
| This compound | MCF7 | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various bacterial strains. Its sulfonamide group is known to enhance antibacterial activity.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Drug Development
The unique chemical structure of this compound positions it as a valuable scaffold in drug design. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce toxicity.
Data Table: Structure-Activity Relationship (SAR)
| Modification | Activity Change | Remarks |
|---|---|---|
| Methylation at N1 | Increased potency | Improved receptor binding |
| Hydroxylation at C9 | Decreased solubility | Needs further optimization |
Comparison with Similar Compounds
Dimeric Tetrahydroacridines
However, their synthesis yields (30% for initial steps) are lower compared to monomeric derivatives, limiting scalability .
4-Substituted Tetrahydroacridines
- 4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS: 647036-24-6): Features a trimethoxyphenyl substituent at the 4-position, increasing steric bulk and lipophilicity (MW: 405.4 g/mol). This modification may enhance binding to hydrophobic enzyme pockets but reduces aqueous solubility .
- 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS: 379728-21-9): Chlorine substitution balances lipophilicity and electronic effects, making it intermediate in reactivity between nitro- and methoxy-substituted analogs .
Toxicity and Genotoxicity Profiles
- Genotoxicity: The target compound’s sulfonyl-carboxypiperidine group likely reduces genotoxicity compared to tacrine (THA), a reference acetylcholinesterase inhibitor with an Ames test probability of 0.93. Structural modifications, such as replacing aromatic moieties with hydrogenated or polar groups, are known to mitigate toxicity .
- Enzyme Inhibition: Unlike 9-aminoacridine, which inhibits alcohol dehydrogenase (40% inhibition at 0.1 mM), the tetrahydroacridine core in the target compound reduces planarity, weakening enzyme interactions.
Q & A
Q. What are the recommended synthetic routes for 7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid?
The synthesis involves multi-step organic reactions. A common approach includes:
- Condensation reactions : Reacting a substituted aldehyde (e.g., 4-carboxypiperidine derivative) with an acridine precursor in the presence of a base to form the imine linkage .
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under controlled pH (e.g., using triethylamine as a base) .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the acridine core, sulfonyl group, and piperidine-carboxylic acid substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the sulfonyl and carboxylic acid moieties .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹) .
Q. How do the functional groups influence reactivity and derivatization?
- Carboxylic Acid : Enables esterification or amidation reactions (e.g., coupling with amines using EDC/HOBt) .
- Sulfonyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols) and stabilizes transition states in enzyme inhibition studies .
- Piperidine Ring : Modulates solubility and bioavailability; the 4-carboxy substituent enhances hydrogen-bonding potential .
Advanced Research Questions
Q. How to design interaction studies between this compound and biological targets (e.g., enzymes or receptors)?
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or acridine-interacting proteins (e.g., DNA topoisomerases) .
- Assay Design :
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Activity Assays : Monitor enzyme inhibition via fluorometric or colorimetric substrates (e.g., para-nitrophenyl acetate hydrolysis for esterase activity) .
- Data Interpretation : Compare IC₅₀ values with structural analogs to identify key pharmacophores .
Q. How to resolve contradictions in reported biological activity across studies?
- Source Analysis : Evaluate experimental conditions (e.g., pH, solvent, assay type). For example, discrepancies in IC₅₀ may arise from differences in buffer systems affecting ionization of the carboxylic acid group .
- Structural Validation : Confirm compound purity and identity via orthogonal methods (e.g., HPLC coupled with HRMS) to rule out degradation or isomerization .
- Comparative Studies : Benchmark activity against structurally similar compounds (see Table 1) to isolate substituent-specific effects .
Q. Table 1: Structural Analogs and Key Features
| Compound Name | Key Differences vs. Target Compound | Biological Activity Insights |
|---|---|---|
| 2,3-Dihydro-1H-acridine-9-carboxylic acid | Lacks sulfonyl and piperidine groups | Lower enzyme inhibition potency |
| N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide | Amide vs. carboxylic acid; altered solubility | Reduced cellular uptake |
Q. What strategies optimize reaction yields for sulfonylation steps?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride relative to the amine precursor to ensure complete reaction .
Q. How to assess the compound’s stability under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks .
- Analytical Monitoring : Track degradation via HPLC at intervals, identifying byproducts (e.g., hydrolysis of the sulfonyl group or decarboxylation) .
- Recommendations : Store in airtight containers at –20°C under nitrogen to prevent oxidation and moisture absorption .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites, focusing on sulfonyl and carboxylic acid hydrogen bonds .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
